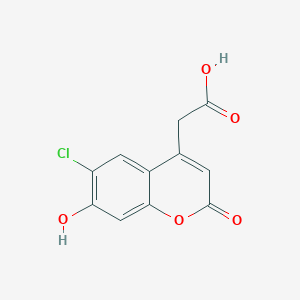
(6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid involves several chemical transformations. For example, Čačić et al. (2006) described the preparation of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from its ethyl ester precursor, followed by its use as a key intermediate in the synthesis of various compounds, including Schiff's bases and thiosemicarbazide derivatives [Čačić, M., Trkovnik, M., Čačić, Frane, & Has-Schon, Elizabeth (2006)].
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. Barili et al. (2001) described the synthesis and detailed molecular structure analysis of a closely related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, providing insights into the stereochemistry and electronic properties of these types of compounds [Barili, P., Valenti, P., Artali, R., Bombieri, G., & Da re, P. (2001)].
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives encompasses a wide range of reactions. These compounds can undergo cyclocondensation, formylation, and reactions with various reagents to yield a diverse set of products with potential biological and chemical utility. For instance, Čačić et al. (2009) and Čačić et al. (2006) reported on the synthesis of thiazolidin-4-ones and coumarino[6,7-d]oxazoles, respectively, starting from the (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid ethyl ester [Čačić, M., Molnar, M., Balić, Tomislav, Draca, N., & Rajković, Valentina (2009)]; [Čačić, M., Trkovnik, M., Čačić, Frane, & Has-Schön, E. (2006)].
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are critical for understanding their potential applications. Kowiel et al. (2012) provided detailed information on the crystal structure of a related compound, showcasing the importance of intermolecular interactions in determining the solid-state properties of these compounds [Kowiel, Marcin, Zelisko, Nataliya, Atamanyuk, D., Lesyk, R., & Gzella, A. (2012)].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, highlight the versatility of this compound derivatives. The study by Nikolaeva et al. (2020) on the luminescence and ionochromic properties of certain derivatives illustrates the potential of these compounds in developing new materials with specific optical properties [Nikolaeva, O., Karlutova, O. Y., Dubonosov, A. D., Bren, V., & Minkin, V. (2020)].
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A derivative of (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, specifically (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, has been prepared and used as a key intermediate for synthesizing various compounds with potential antimicrobial activities (Čačić et al., 2006).
Design and Synthesis of Thiazolidin-4-ones
- The compound, upon reaction with ethyl bromoacetate, leads to the formation of (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which is then used to synthesize Thiazolidin-4-ones. These compounds have been structurally elucidated and are under investigation for their antibacterial properties (Čačić et al., 2009).
Synthesis of Coumarino[6,7-d]oxazoles
- The compound serves as a starting material for synthesizing a number of coumarino[6,7-d]oxazoles, which are nitrogen analogs of psoralens. These have shown antibacterial and antifungal activities (Čačić et al., 2006).
Antineoplastic Activity
- The compound has been used in the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives, which exhibit antineoplastic activities on human tumor cell line panels (Gašparová et al., 2013).
Antibacterial Activity of Coumarine Derivatives
- Coumarine derivatives synthesized from this compound have been compared with standard drugs for their antibacterial activities against various bacterial strains (Behrami & Vaso, 2017).
Synthesis of Pyrazoles
- The compound is used for the synthesis of N1-substituted coumarino[4,3-c]pyrazoles, expanding the chemical library of compounds with potential pharmacological activities (Čačić et al., 2003).
Synthesis of Chromene Derivatives
- It serves as a base for the synthesis of novel 2H-chromene derivatives that exhibit antimicrobial activities against various bacteria and fungus (El Azab et al., 2014).
Analytical Reagent for Molybdenum Determination
- A derivative, 6-Chloro-3-hydroxy-2-(5'-methylfuryl)-4H-chromene-4-one, has been used as an analytical reagent for the micro determination of molybdenum (Bishnoi et al., 2004).
Wirkmechanismus
Target of Action
Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . They have been found to interact with various targets, such as enzymes, receptors, and DNA .
Mode of Action
For instance, some coumarin derivatives can inhibit the proliferation of cancer cells by inhibiting DNA gyrase . The α,β-unsaturated lipid structure of coumarin leads to strong fluorescence of their derivatives, which has important application value in fluorescent probes, dyes, and optical materials .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some coumarin derivatives can inhibit the DNA gyrase, affecting DNA replication and transcription .
Pharmacokinetics
Coumarin and its derivatives are known to undergo metabolic reactions such as glucuronidation, which increases their water solubility and facilitates their excretion from the body .
Result of Action
Coumarin derivatives are known to have various biological effects, such as anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO5/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,13H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZFYWJXEWRWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

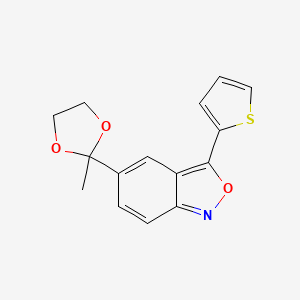
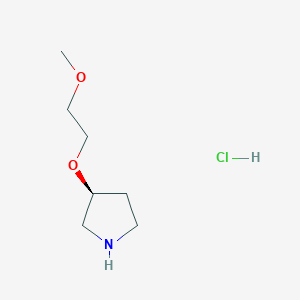
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
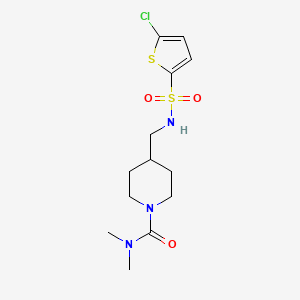
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)

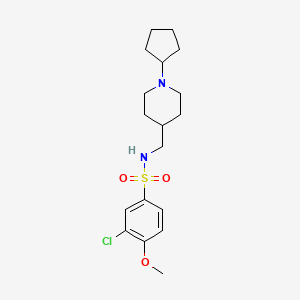

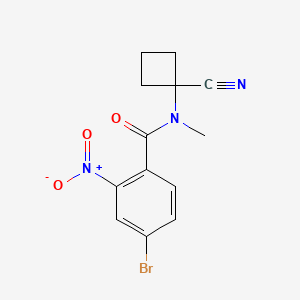
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)